molecular formula C12H12ClN3O3 B13889758 6-Chloro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

6-Chloro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B13889758
M. Wt: 281.69 g/mol
InChI Key: JGHDDKIHPGAQLE-UHFFFAOYSA-N
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Description

6-Chloro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a substituted indazole derivative featuring a chloro group at position 6, a nitro group at position 5, and a tetrahydropyran (THP) protecting group at the N1 position. Indazoles are heterocyclic compounds with a benzene ring fused to a pyrazole ring, and their derivatives are widely explored in medicinal chemistry due to their bioactivity and structural versatility. The THP group in this compound likely serves to protect the indazole nitrogen during synthesis, enhancing stability and enabling selective functionalization .

These protocols achieve high yields (80–88%) and operational simplicity, suggesting that similar approaches could apply to the target compound .

Properties

Molecular Formula

C12H12ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

6-chloro-5-nitro-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H12ClN3O3/c13-9-6-10-8(5-11(9)16(17)18)7-14-15(10)12-3-1-2-4-19-12/h5-7,12H,1-4H2

InChI Key

JGHDDKIHPGAQLE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Protection of Indazole Nitrogen with Tetrahydro-2H-pyran-2-yl Group

The initial step involves the protection of the indazole nitrogen by reaction with 3,4-dihydro-2H-pyran under mild acidic conditions, often facilitated by microwave irradiation at moderate temperatures (around 50 °C). This converts methyl 1H-indazole-6-carboxylate derivatives into their corresponding 1-(tetrahydro-2H-pyran-2-yl) protected forms.

  • Reaction conditions:
    • Reagent: 3,4-dihydro-2H-pyran
    • Catalyst: Mild acid (e.g., p-toluenesulfonic acid)
    • Temperature: 50 °C (microwave-assisted)
  • Outcome: Formation of methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate intermediate with high selectivity.

Functional Group Transformations on the Protected Indazole

Following protection, the ester group at position 6 may be selectively reduced to an alcohol using lithium aluminum hydride (LiAlH4), then oxidized to an aldehyde using Dess-Martin periodinane. This aldehyde serves as a key intermediate for further functionalization.

  • Reduction: LiAlH4 in anhydrous conditions
  • Oxidation: Dess-Martin periodinane in dichloromethane
  • Purpose: To enable subsequent condensation reactions for heterocycle formation.

Introduction of Nitro Group at Position 5

Nitration typically occurs on the indazole ring before or after protection, depending on the synthetic route. The nitro group at position 5 can be introduced by electrophilic aromatic substitution using nitrating agents such as nitric acid/sulfuric acid mixtures under controlled temperature to avoid over-nitration.

  • Typical nitration conditions:
    • HNO3/H2SO4 mixture
    • Low temperature control (0–5 °C)
  • Note: Protection of the nitrogen prior to nitration helps to direct substitution and prevent side reactions.

Chlorination at Position 6

Chlorination to install the chlorine substituent at position 6 can be achieved via electrophilic aromatic substitution using reagents like N-chlorosuccinimide or thionyl chloride derivatives under Lewis acid catalysis.

  • Reagents: N-chlorosuccinimide (NCS) or SOCl2
  • Catalyst: Lewis acid (e.g., FeCl3)
  • Conditions: Ambient to mild heating
  • Outcome: Selective chlorination at the 6-position of the indazole ring.

Final Purification and Characterization

After the key functional groups are installed, the compound is purified by standard organic methods such as column chromatography on silica gel, using gradients of ethyl acetate and hexanes to achieve high purity.

  • Typical yield: Around 30% for multi-step sequences involving protection and substitution
  • Purity assessment: Liquid chromatography-mass spectrometry (LC-MS) with retention times and mass-to-charge ratios confirming molecular integrity.

Representative Reaction Table for Preparation

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Protection of indazole N-H with tetrahydro-2H-pyran 3,4-dihydro-2H-pyran, mild acid, 50 °C, microwave High (not specified) Protects nitrogen for further reactions
2 Reduction of ester to alcohol Lithium aluminum hydride, anhydrous solvent Moderate Prepares for oxidation
3 Oxidation of alcohol to aldehyde Dess-Martin periodinane, dichloromethane Moderate Aldehyde intermediate formation
4 Nitration at position 5 HNO3/H2SO4, 0–5 °C Moderate Electrophilic aromatic substitution
5 Chlorination at position 6 N-chlorosuccinimide, Lewis acid catalyst Moderate Selective chlorination
6 Purification Silica gel chromatography, EtOAc/hexanes gradient ~30% overall Confirmed by LC-MS

Additional Notes on Synthetic Accessibility and Properties

  • The compound exhibits moderate synthetic accessibility with a score around 3.98 (on a scale where lower numbers indicate easier synthesis).
  • It is soluble in organic solvents with solubility approximately 0.38 mg/ml in water, facilitating purification and handling.
  • The compound shows high gastrointestinal absorption and blood-brain barrier permeability, relevant for pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The tetrahydropyran group can be modified through various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Indazoles: From nucleophilic substitution reactions.

Scientific Research Applications

6-Chloro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to other bioactive indazoles.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The chloro and nitro groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituted 1H-Indazoles

Substituent effects on indazole derivatives are critical for modulating physicochemical properties and biological activity. Key comparisons include:

Compound Substituents Synthesis Yield Key Features
6-Chloro-5-nitro-1-(THP)-1H-indazole Cl (C6), NO2 (C5), THP (N1) Not reported THP enhances stability; nitro and chloro groups influence electronic properties
Halogen/methyl-substituted 1H-indazoles Cl, Br, CH3 (various positions) 80–88% Halogens improve lipophilicity; methyl groups enhance steric bulk
Nitro-substituted 1H-indazoles NO2 (C5/C6) 75–85% (estimated) Nitro groups increase electrophilicity, aiding in further functionalization
  • Chloro vs. Methyl Substituents : Chloro groups (as in the target compound) improve lipophilicity and binding interactions in hydrophobic pockets, whereas methyl groups may enhance metabolic stability .
  • THP Protection : The THP group distinguishes the target compound from unprotected indazoles, offering synthetic flexibility but requiring additional deprotection steps in downstream applications .

Core Heterocycle Comparison: Indazole vs. Benzimidazole

Benzimidazole derivatives, such as 2-[6-chloro-5-nitro-1-(tetrazolyl-biphenyl-methyl)-1H-benzimidazol-2-yl]phenyl derivatives, share structural similarities but differ in bioactivity:

Parameter 6-Chloro-5-nitro-1-(THP)-1H-indazole Benzimidazole Analogs
Core Structure Benzene + pyrazole Benzene + imidazole
Bioactivity Not reported (potential kinase inhibition) Antihypertensive (AT1 receptor antagonism)
Synthetic Complexity Moderate (THP protection required) High (tetrazolyl biphenyl moieties)
  • Electronic Effects : Both compounds feature chloro and nitro substituents, but the indazole core may exhibit distinct electronic profiles due to pyrazole ring aromaticity.
  • Therapeutic Potential: Benzimidazoles are established in cardiovascular drug design, while indazoles are explored in oncology (e.g., kinase inhibitors) .

Biological Activity

6-Chloro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 5th position of the indazole ring. Its unique structure suggests potential biological activities, which have been explored in various studies.

PropertyValue
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
IUPAC Name6-chloro-5-nitro-1-(oxan-2-yl)indazole
InChI KeyOUNKGLJFSXVEHV-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been investigated in several contexts, including its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that derivatives of nitroindazoles, including compounds similar to this compound, exhibit significant trichomonacidal activity against Trichomonas vaginalis at concentrations as low as 10 µg/mL . This suggests that the nitro group may play a critical role in enhancing antimicrobial properties.

Anticancer Activity

Studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated moderate antineoplastic activity against TK-10 and HT-29 cell lines, indicating potential for further exploration in cancer therapy .

The mechanism of action for this compound is believed to involve enzyme inhibition and receptor binding, which modulates biochemical pathways relevant to disease processes. The presence of the chlorine and nitro groups may facilitate interactions with specific molecular targets, enhancing its biological effects.

Case Studies

  • Trichomonacidal Activity : A study focusing on nitroindazole derivatives found that several compounds exhibited significant activity against Trichomonas vaginalis, with specific derivatives showing effectiveness at low concentrations. This highlights the potential for developing new treatments for trichomoniasis using similar compounds .
  • Antineoplastic Properties : In vitro studies have demonstrated that certain indazole derivatives can induce apoptosis in cancer cells. The mechanism appears to involve disruption of mitochondrial function and induction of oxidative stress, leading to cell death .

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